

Zosuquidar (LY335979): A Technical Guide to a Third-Generation P-glycoprotein Inhibitor

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Compound of Interest

Compound Name: ZOSUQUIDAR

Cat. No.: B1143077

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Executive Summary

Zosuquidar (LY335979) is a potent and highly selective third-generation inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1] By competitively binding to P-gp, **zosuquidar** blocks the efflux of a wide range of chemotherapeutic agents, thereby restoring their intracellular concentrations and overcoming resistance.[1][2] This technical guide provides a comprehensive overview of **zosuquidar**, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Although clinical trials did not lead to its approval for widespread use, **zosuquidar** remains a valuable tool in preclinical research for studying P-gp-mediated resistance.[2][3]

Core Properties of Zosuquidar (LY335979)

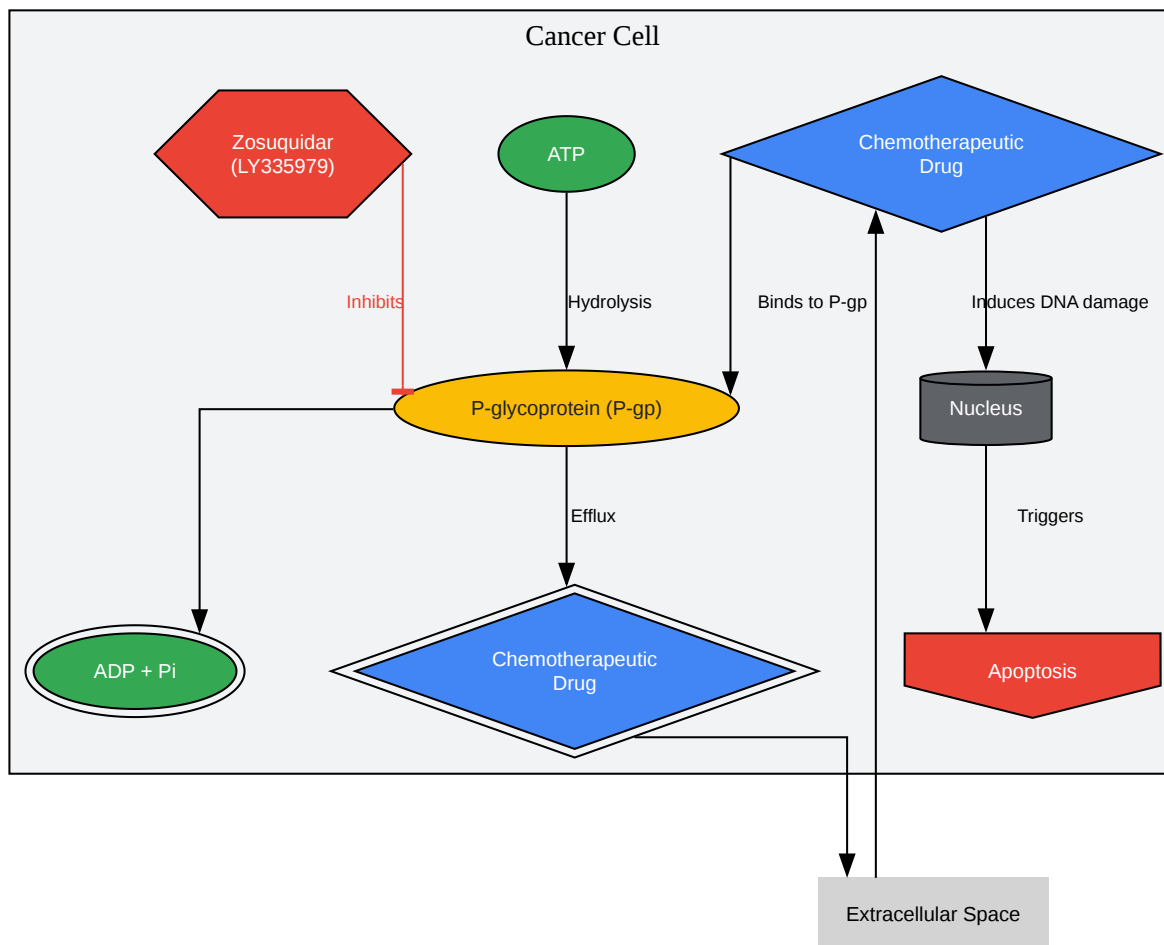
Zosuquidar is a difluorocyclopropyl quinoline derivative with the following chemical properties:

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₁ F ₂ N ₃ O ₂ ·3HCl	
Molecular Weight	636.99 g/mol	
CAS Number	167465-36-3	
Purity	≥97%	
Solubility	Soluble to 50 mM in DMSO	
Storage	Store at -20°C	

Mechanism of Action

Zosuquidar functions as a competitive inhibitor of P-glycoprotein. It binds with high affinity to the transporter, preventing the binding and subsequent ATP-dependent efflux of chemotherapeutic drugs.[1][4] This leads to an increased intracellular accumulation of the anticancer agents in multidrug-resistant cells, thereby restoring their cytotoxic effects.[4]

Zosuquidar is noted for its high specificity for P-gp, with minimal inhibition of other ABC transporters like multidrug resistance-associated proteins (MRP) 1 and 2, or breast cancer resistance protein (BCRP) at therapeutic concentrations.[3][5]



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Caption: Mechanism of **Zosuquidar** in overcoming P-gp mediated multidrug resistance.

Quantitative Data

In Vitro Potency and Selectivity

Parameter	Value	Cell Line/Assay Condition	Reference
P-gp Inhibition			
K _i	59 nM	Cell-free assay	[6][7][8]
K _a	79 nM		
IC ₅₀ (P-gp)	Nanomolar range (substrate and cell model dependent)	[3]	
Cytotoxicity (as a single agent)			
IC ₅₀	6 - 16 μM	Various drug-sensitive and MDR cell lines	[6]
Inhibition of other transporters			
OATP1A2 IC ₅₀	6.7 μM	[3]	
OCT1 IC ₅₀	7.5 ± 3.7 μM	HEK293 cells overexpressing OCT1	[3]
OCT2 Inhibition	Only at 50 μM	HEK293 cells overexpressing OCT2	[3]
OCT3 Inhibition	Only at 50 μM	HEK293 cells overexpressing OCT3	[3]

Clinical Trial Data (Phase I)

Oral Administration in Combination with Doxorubicin[5][9]

Parameter	Value
Patient Population	Advanced nonhematological malignancies
Number of Patients	38
Zosuquidar Dosing	Oral, every 12 hours for 4 days
Maximum Tolerated Dose (MTD)	300 mg/m ²
Dose-Limiting Toxicity (DLT)	Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia)
Effect on Doxorubicin Pharmacokinetics	Minimal

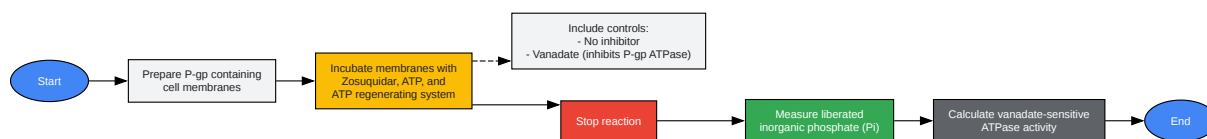
Intravenous Administration in Combination with Doxorubicin[\[10\]](#)[\[11\]](#)

Parameter	Value
Patient Population	Advanced malignancies
Number of Patients	40
Zosuquidar Dosing	Continuous IV infusion over 48 hours
Maximal Administered Dose	640 mg/m ²
Dose-Limiting Toxicity (DLT)	None observed
Effect on Doxorubicin Pharmacokinetics	Modest decrease in clearance (17-22%) and increase in AUC (15-25%) at zosuquidar doses >500 mg

Experimental Protocols

P-glycoprotein ATPase Activity Assay

This assay measures the P-gp-mediated ATP hydrolysis, which is stimulated by P-gp substrates and inhibited by its modulators.



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Caption: Workflow for P-gp ATPase Activity Assay.

Methodology:[6]

- Membrane Preparation: Isolate plasma membranes from P-gp overexpressing cells (e.g., CEM/VLB₁₀₀).
- Reaction Mixture: In a 96-well plate, incubate 8-10 µg of membrane protein in a total volume of 100 µL of buffer containing 5 mM sodium azide, 1 mM ouabain, 1 mM EGTA, 3 mM ATP, and an ATP regenerating system (5 mM phosphoenolpyruvate and 3.6 units/mL pyruvate kinase).
- Inhibitor Addition: Add varying concentrations of **zosuquidar**. Include a control with 1 mM sodium vanadate to determine the P-gp-specific ATPase activity.
- Incubation: Incubate the plate for 90 minutes at 37°C.
- Phosphate Detection: Add a detection solution to measure the amount of inorganic phosphate liberated from ATP hydrolysis.
- Data Analysis: Read the absorbance at 690 nm. P-gp ATPase activity is defined as the vanadate-sensitive portion of the total ATPase activity.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This functional assay measures the ability of **zosuquidar** to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from cancer cells.

Methodology:[12]

- **Cell Preparation:** Prepare a single-cell suspension of P-gp expressing cells (e.g., from a patient's bone marrow aspirate in AML studies).
- **Antibody Staining:** Stain the myeloblasts with phycoerythrin-conjugated antibodies against leukemia-associated antigens (e.g., CD34, CD117, CD33, or HLA-DR) to gate the cell population of interest.
- **Rhodamine 123 Loading:** Incubate the mononuclear cells with 40 μ M rhodamine 123 for 45 minutes at room temperature to allow for maximal uptake.
- **Efflux and Inhibition:** Wash the cells and resuspend them in a rhodamine-free medium with and without **zosuquidar**. Incubate to allow for P-gp-mediated efflux.
- **Flow Cytometry:** Analyze the cells using a flow cytometer. Increased rhodamine 123 fluorescence in the **zosuquidar**-treated cells compared to the untreated cells indicates inhibition of P-gp function.

Cytotoxicity Assay

This assay determines the ability of **zosuquidar** to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.

Methodology:[3][7]

- **Cell Seeding:** Seed drug-sensitive and multidrug-resistant (P-gp overexpressing) cell lines in 96-well plates.
- **Drug Treatment:** Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of **zosuquidar** (e.g., 0.3 μ M).
- **Incubation:** Incubate the cells for a specified period (e.g., 48-72 hours).
- **Viability Assessment:** Determine cell viability using a standard method such as MTT assay or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

- Data Analysis: Calculate the IC₅₀ values for the chemotherapeutic agent with and without **zosuquidar**. A significant decrease in the IC₅₀ in the presence of **zosuquidar** indicates reversal of resistance.

Conclusion

Zosuquidar (LY335979) is a well-characterized, potent, and specific inhibitor of P-glycoprotein. While its clinical development was discontinued, it remains an invaluable research tool for investigating the mechanisms of multidrug resistance and for the preclinical evaluation of novel strategies to overcome it. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology and pharmacokinetics.

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